molecular formula C8H6FNO5S B2990431 7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine CAS No. 2411296-72-3

7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine

Cat. No.: B2990431
CAS No.: 2411296-72-3
M. Wt: 247.2
InChI Key: IPVFPFMXANRPLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine typically involves the reaction of a phenol, a primary amine, and formaldehydeThe reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of fluorinated benzoxazines, including this compound, involves large-scale synthesis using optimized reaction conditions. These methods focus on maximizing efficiency, reducing byproducts, and ensuring consistent quality. Techniques such as continuous flow reactors and automated synthesis are commonly employed .

Chemical Reactions Analysis

Types of Reactions

7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing advanced materials with enhanced thermal and mechanical properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group enhances the compound’s reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of cellular pathways, contributing to its bioactivity .

Properties

IUPAC Name

7-fluorosulfonyloxy-3-oxo-4H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5S/c9-16(12,13)15-5-1-2-6-7(3-5)14-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFPFMXANRPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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